6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)
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Overview
Description
7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(PYRIDIN-4-YL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound It features a unique structure with multiple fused rings, including thiazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(PYRIDIN-4-YL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(PYRIDIN-4-YL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(PYRIDIN-4-YL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(PYRIDIN-4-YL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-6-methoxy-2H-chromen-2-one: A compound with a similar hydroxyl and methoxy substitution pattern.
7-Hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine: A structurally related compound with similar thiazole and pyrimidine rings.
Uniqueness
7-HYDROXY-6-({7-HYDROXY-5-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}(PYRIDIN-4-YL)METHYL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its specific combination of fused rings and functional groups
Properties
Molecular Formula |
C18H15N5O4S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-pyridin-4-ylmethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H15N5O4S2/c24-13-11(15(26)22-5-7-28-17(22)20-13)10(9-1-3-19-4-2-9)12-14(25)21-18-23(16(12)27)6-8-29-18/h1-4,10,24-25H,5-8H2 |
InChI Key |
ACJIISHLOYDMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(C(=O)N21)C(C3=CC=NC=C3)C4=C(N=C5N(C4=O)CCS5)O)O |
Origin of Product |
United States |
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